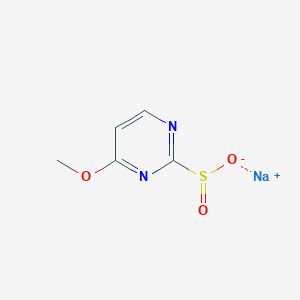

Sodium 4-methoxypyrimidine-2-sulfinate

Description

Sodium 4-methoxypyrimidine-2-sulfinate is an organosulfur compound featuring a pyrimidine (B1678525) ring, a heterocyclic aromatic structure containing two nitrogen atoms. The presence of a methoxy (B1213986) group and a sodium sulfinate functional group imparts unique chemical properties to the molecule, positioning it as a valuable reagent in organic synthesis. While detailed experimental data on this specific compound remains nascent in publicly accessible literature, its structural motifs are present in a variety of researched molecules, allowing for a comprehensive discussion of its potential applications.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅N₂NaO₃S |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | sodium;4-methoxypyrimidine-2-sulfinate |

| CAS Number | Not available |

| Canonical SMILES | COC1=CC=NC(=N1)S(=O)[O-].[Na+] |

Note: Data is based on the chemical structure and may be theoretical.

The synthesis of heterocyclic and organosulfur compounds is a cornerstone of medicinal chemistry and materials science. Pyrimidine derivatives, in particular, are of immense interest due to their presence in a wide array of biologically active molecules, including nucleic acids and various pharmaceuticals. acs.orgnih.gov The incorporation of a sulfinate group onto the pyrimidine scaffold, as seen in this compound, provides a versatile handle for further chemical modifications.

The pyrimidine core can be synthesized through various condensation reactions, for example, by reacting acetamidine (B91507) with ethyl acetoacetate. rsc.org The introduction of a sulfur-containing functional group, such as a sulfinate, opens up avenues for the creation of diverse organosulfur compounds. Organosulfur compounds are integral to many pharmaceutical and agrochemical products. semanticscholar.org The chemistry of pyrimidine-sulfinates is thus situated at the intersection of heterocyclic and organosulfur chemistry, offering a rich field for synthetic exploration.

Sulfinate salts, including sodium sulfinates, are highly valued in organic synthesis for their dual reactivity. nih.gov They can act as nucleophiles, participating in reactions to form new carbon-sulfur, nitrogen-sulfur, or oxygen-sulfur bonds. mdpi.com This reactivity is fundamental to the synthesis of sulfones, sulfonamides, and sulfonate esters, which are important functional groups in many bioactive molecules. nih.gov

Furthermore, under oxidative conditions, sulfinate reagents can serve as precursors to sulfonyl radicals. These reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of sulfinates beyond simple nucleophilic additions. This multifaceted reactivity makes sulfinate reagents, such as this compound, powerful tools for the construction of complex molecular architectures.

Table 2: Representative Transformations of Sulfinate Reagents

| Reaction Type | Reactant | Product | Significance |

|---|---|---|---|

| Sulfonylation | Amine | Sulfonamide | Synthesis of antibacterial and anticancer agents. nih.gov |

| Sulfonylation | Alcohol | Sulfonate Ester | Creation of potential pesticides and antiviral agents. semanticscholar.org |

| Radical Addition | Alkene | Sulfone | Formation of C-S bonds and access to diverse sulfone-containing molecules. |

The versatility of sulfinate reagents is further highlighted by their use as synthons, which are conceptual fragments of a molecule used in retrosynthetic analysis. The sulfinate group can be considered a synthon for a sulfonyl group or, through further transformations, other functional groups. This allows chemists to strategically plan the synthesis of complex target molecules by disconnecting them into simpler, readily available building blocks, including sulfinate-containing precursors.

The ongoing research into pyrimidine derivatives containing sulfonate and sulfonamide moieties underscores the potential of related sulfinate compounds. semanticscholar.orgnih.gov These studies often report significant biological activities, such as antibacterial, insecticidal, and anticancer properties, further motivating the exploration of novel synthetic routes and the development of new reagents like this compound. semanticscholar.orgnih.gov

Properties

IUPAC Name |

sodium;4-methoxypyrimidine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S.Na/c1-10-4-2-3-6-5(7-4)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFIHPCZNKDAHP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N2NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Diffraction Analysis for Structural Elucidation of Sodium 4 Methoxypyrimidine 2 Sulfinate

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. This method would reveal not only the bond lengths and angles of the 4-methoxypyrimidine-2-sulfinate anion and the coordination of the sodium cation but also how these entities pack together to form a stable crystal lattice.

Determination of Crystallographic Parameters and Space Group

Table 1: Hypothetical Crystallographic Data for Sodium 4-Methoxypyrimidine-2-Sulfinate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of the sulfinate group and the nitrogen atoms of the pyrimidine (B1678525) ring suggests the potential for a rich network of hydrogen bonds in the solid state, especially if water molecules are incorporated into the crystal structure. These interactions play a critical role in stabilizing the crystal packing. In the absence of a crystal structure for the title compound, analysis of related pyrimidine derivatives indicates that N-H···O and C-H···O hydrogen bonds are common motifs. pdx.edulibretexts.org The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, while the oxygen atoms of the sulfinate group are strong acceptors. The aromatic C-H groups of the pyrimidine ring can also act as weak hydrogen bond donors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis for Pyrimidine and Methoxy (B1213986) Protons/Carbons

The ¹H NMR spectrum of this compound would provide information on the number and type of protons present. The ¹³C NMR spectrum would similarly reveal the different carbon environments. Based on data for related 4-methoxypyrimidine (B1296667) compounds, predicted chemical shifts can be estimated. libretexts.orgnih.gov

The pyrimidine ring protons would be expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. nih.gov The methoxy protons would appear as a singlet further upfield, likely in the range of 3.5-4.0 ppm. libretexts.org In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring would resonate between 110 and 170 ppm, while the methoxy carbon would be expected around 55-60 ppm. libretexts.orgresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-5 | 7.0 - 7.5 | Doublet |

| Pyrimidine H-6 | 8.5 - 9.0 | Doublet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4 | 165 - 170 |

| Pyrimidine C-5 | 110 - 115 |

| Pyrimidine C-6 | 155 - 160 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the relationship between the H-5 and H-6 protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the position of the methoxy group and the sulfinate group on the pyrimidine ring. For example, a correlation between the methoxy protons and the C-4 carbon would confirm the 4-methoxy substitution.

Through the combined application of these advanced NMR techniques, the complete solution-state structure of this compound could be confidently determined.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometric analysis, likely employing electrospray ionization (ESI) due to the compound's ionic nature, would provide crucial information for its structural confirmation.

In ESI-MS, the compound would be expected to be observed in its anionic form, [C₅H₅N₂O₃S]⁻, resulting from the dissociation of the sodium salt in solution. The theoretical exact mass of this anion is approximately 189.00 g/mol . High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent ion, providing a highly accurate mass measurement that distinguishes it from other potential compounds with the same nominal mass.

The fragmentation of the 4-methoxypyrimidine-2-sulfinate anion under tandem mass spectrometry (MS/MS) conditions can be predicted to follow several logical pathways based on its structure. A primary and highly characteristic fragmentation would be the neutral loss of sulfur dioxide (SO₂; ≈63.96 g/mol ) from the sulfinate group. This desulfinylation is a common fragmentation pathway for sulfinate salts. Another expected fragmentation pathway involves the cleavage of the methoxy group, which could occur as a neutral loss of formaldehyde (B43269) (CH₂O; ≈30.01 g/mol ) or a methyl radical (•CH₃; ≈15.02 g/mol ), leading to the formation of corresponding fragment ions. Further fragmentation could involve the breakdown of the pyrimidine ring itself, yielding smaller characteristic ions.

The analysis of these distinct fragmentation patterns provides a veritable fingerprint for the molecule, allowing for unambiguous identification and structural verification.

Table 1: Predicted Mass Spectrometry Data for the 4-Methoxypyrimidine-2-sulfinate Anion

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M]⁻ | [C₅H₅N₂O₃S]⁻ | 189.00 | Parent anion |

| [M - SO₂]⁻ | [C₅H₅N₂O]⁻ | 125.04 | Loss of sulfur dioxide |

| [M - CH₂O]⁻ | [C₄H₃N₂O₂S]⁻ | 158.99 | Loss of formaldehyde from methoxy group |

| [M - •CH₃]⁻ | [C₄H₂N₂O₃S]⁻ | 173.98 | Loss of a methyl radical |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Signatures and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the structural details of a molecule. The spectra produced are unique to the compound and are based on the vibrational modes of its bonds.

For this compound, the FT-IR and Raman spectra would be expected to display characteristic bands corresponding to the vibrations of the 4-methoxypyrimidine ring and the sulfinate group.

The sulfinate group (S-O) is expected to produce strong, characteristic stretching vibrations. In sulfinate salts, the symmetric and asymmetric stretching modes of the SO₂ group typically appear in the region of 1100-950 cm⁻¹. These bands are often intense in the FT-IR spectrum and can be a key diagnostic feature for the presence of the sulfinate functionality.

The 4-methoxypyrimidine moiety would contribute a number of distinct vibrational modes. The aromatic-like C=C and C=N stretching vibrations of the pyrimidine ring are expected to appear in the 1600-1400 cm⁻¹ region. The methoxy group (-OCH₃) would be identifiable by its C-H stretching vibrations, typically found just below 3000 cm⁻¹, and the characteristic C-O-C asymmetric and symmetric stretching bands, which are anticipated in the 1275-1200 cm⁻¹ and 1150-1000 cm⁻¹ regions, respectively. Ring breathing modes and other deformations specific to the substituted pyrimidine structure would also be present at lower wavenumbers.

While FT-IR spectroscopy is particularly sensitive to polar bonds like the S-O stretches, Raman spectroscopy would be highly effective for observing the vibrations of the pyrimidine ring due to changes in polarizability, providing complementary information for a comprehensive structural analysis. Together, these techniques offer a detailed picture of the molecular structure and bonding within this compound.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique(s) |

| Asymmetric SO₂ Stretch | Sulfinate (-SO₂⁻) | 1100 - 1020 | FT-IR (Strong) |

| Symmetric SO₂ Stretch | Sulfinate (-SO₂⁻) | 1020 - 950 | FT-IR (Strong), Raman (Moderate) |

| C=C / C=N Ring Stretch | Pyrimidine Ring | 1600 - 1400 | FT-IR, Raman |

| Asymmetric C-O-C Stretch | Methoxy (-OCH₃) | 1275 - 1200 | FT-IR (Strong) |

| Symmetric C-O-C Stretch | Methoxy (-OCH₃) | 1150 - 1000 | FT-IR |

| C-H Stretch (sp³) | Methoxy (-CH₃) | 2980 - 2850 | FT-IR, Raman |

| C-H Bending (in-plane) | Pyrimidine Ring | 1300 - 1000 | FT-IR, Raman |

| Ring Breathing/Deformation | Pyrimidine Ring | 1000 - 600 | Raman (Strong), FT-IR |

Mechanistic Investigations and Reactivity Profiles of Sodium 4 Methoxypyrimidine 2 Sulfinate in Organic Reactions

Reactivity as a Nucleophilic and Electrophilic Sulfinate Synthon

Sodium sulfinates, including the 4-methoxypyrimidine (B1296667) derivative, exhibit remarkable dual reactivity, functioning as both nucleophilic and electrophilic synthons depending on the reaction conditions. nih.govresearchgate.netrsc.org The sulfinate anion (RSO₂⁻) is inherently nucleophilic at the sulfur atom, readily attacking electrophilic centers to form new bonds. nih.gov This nucleophilicity is central to many of its classical transformations, such as alkylation and arylation reactions.

Conversely, under oxidative or radical-generating conditions, the sulfinate can serve as a precursor to electrophilic species or sulfonyl radicals. nih.govd-nb.info For instance, in the presence of an oxidizing agent, it can be converted into a more electrophilic intermediate, such as a sulfonyl halide or a mixed anhydride, which is then susceptible to nucleophilic attack. d-nb.info This flexibility allows sodium 4-methoxypyrimidine-2-sulfinate to act as a sulfonylating (RSO₂–), sulfinylating (RSO–), or sulfenylating (RS–) agent, showcasing its incredible versatility in constructing diverse organosulfur compounds. nih.govresearchgate.netrsc.org

Participation in C-S Bond-Forming Reactions: Synthesis of Sulfones and Sulfides

The construction of C-S bonds is a cornerstone of organosulfur chemistry, and this compound is an excellent reagent for this purpose, enabling the synthesis of valuable sulfones and sulfides. nih.gov

In its capacity as a nucleophile, the sulfinate anion can react with various carbon-based electrophiles to yield sulfones. A prominent example is the synthesis of β-keto sulfones, which are important motifs in biologically active molecules. mdpi.com This transformation can be achieved through the reaction of sodium sulfinates with α-haloketones or via the oxysulfonylation of alkynes. mdpi.comresearchgate.net The reaction typically proceeds via a nucleophilic attack of the sulfinate's sulfur atom on the electrophilic carbon center.

Transition-metal-catalyzed cross-coupling reactions represent a powerful strategy for C-S bond formation, and pyrimidine-2-sulfinates are particularly effective in this context. They can serve as stable and easy-to-handle alternatives to the often unstable corresponding boronic acids in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient coupling of the 4-methoxypyrimidine-2-sulfonyl group with a variety of aryl and heteroaryl partners.

Furthermore, innovative dual-catalysis systems have expanded the scope of these reactions. A notable development is the use of photoredox/nickel dual catalysis, which enables the sulfonylation of aryl, heteroaryl, and vinyl halides at room temperature. nih.gov This method demonstrates excellent functional group tolerance and can even be applied to less reactive aryl chlorides. nih.gov

| Coupling Partner | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Boronic Acids | Palladium Catalyst | Diaryl/Heteroaryl Sulfones | Alternative to unstable pyridine (B92270)/pyrimidine (B1678525) boronic acids. | |

| Aryl/Vinyl Bromides & Iodides | Photoredox (Ir-based) / NiCl₂·glyme | Aryl/Vinyl Sulfones | Occurs at room temperature; high functional group tolerance. | nih.gov |

| Aryl Chlorides | Photoredox (Ir-based) / NiCl₂·glyme | Diaryl Sulfones | Effective with less reactive coupling partners. | nih.gov |

Involvement in N-S Bond-Forming Reactions: Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds, particularly in medicinal chemistry. d-nb.info this compound provides a direct route to these structures through coupling reactions with various amines. A common and efficient method involves the use of an iodine-based mediator, such as molecular iodine (I₂) or ammonium (B1175870) iodide (NH₄I), to facilitate the oxidative amination. d-nb.infonih.gov

The reaction is believed to proceed through the in situ formation of a sulfonyl iodide intermediate. d-nb.infonih.gov This highly reactive species is then subjected to nucleophilic attack by the amine, leading to the formation of the N-S bond and yielding the desired sulfonamide. nih.gov This protocol is applicable to a wide range of primary and secondary amines, including both aromatic and aliphatic variants. d-nb.infonih.gov

| Amine Type | Mediator | General Yields | Reference |

|---|---|---|---|

| Primary Aromatic Amines | NH₄I | Moderate to Excellent | nih.gov |

| Secondary Aromatic Amines | NH₄I | Moderate to Excellent | nih.gov |

| Primary Aliphatic Amines | I₂ or NH₄I | Good | d-nb.info |

| Secondary Cyclic Amines (e.g., Piperidine) | I₂ or NH₄I | Excellent | d-nb.info |

Role in S-S Bond-Forming Reactions: Synthesis of Thiosulfonates

The formation of S-S bonds to create thiosulfonates is another important application of sodium sulfinates. These reactions typically involve the coupling of the sulfinate with a thiol or a disulfide under oxidative conditions. nih.gov Transition metals like copper and iron are often employed as catalysts to facilitate this transformation. nih.govorganic-chemistry.org

For example, a copper-catalyzed sulfonylation of disulfides with sodium sulfinates can be performed in the presence of air as the oxidant to afford thiosulfonates in good yields. nih.govorganic-chemistry.org Similarly, an iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions provides a green and sustainable route to these compounds. organic-chemistry.org Mechanistically, these reactions may involve the formation of sulfenyl and sulfonyl radicals that subsequently couple to form the S-S bond. organic-chemistry.org Another approach involves the sulfenylation of sodium sulfinates with disulfides in the presence of I₂. nih.gov

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis plays a pivotal role in unlocking the full synthetic potential of this compound. As discussed, palladium, nickel, copper, and iron catalysts are instrumental in promoting various bond-forming reactions.

Palladium and Nickel: These metals are primarily used in cross-coupling reactions for C-S bond formation, such as Suzuki-Miyaura and photoredox-mediated couplings, to produce sulfones. nih.gov

Copper and Iron: These catalysts are frequently used in oxidative coupling reactions for the synthesis of thiosulfonates (S-S bonds) from thiols or disulfides. nih.govorganic-chemistry.org

These catalytic systems often operate under mild conditions and exhibit broad substrate scopes, making them highly valuable tools for incorporating the 4-methoxypyrimidine-2-sulfonyl moiety into complex molecules. nih.govresearchgate.net The choice of metal and ligand can be tuned to control the reactivity and achieve the desired transformation efficiently.

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions: Mechanistic Insights and Catalyst Resting States

Palladium-catalyzed desulfinative cross-coupling has become a significant method for forming carbon-carbon bonds, with pyrimidine sulfinates emerging as effective nucleophilic partners for coupling with (hetero)aryl halides. nih.govacs.orgunimelb.edu.au These sulfinate reagents offer advantages over traditional organoboron compounds as they are often stable, easy to prepare, and efficient in reactions. nih.govacs.org

A generalized mechanism for this process involves the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.gov This is followed by oxidative addition of the aryl halide, transmetalation with the sulfinate salt, extrusion of sulfur dioxide (SO₂), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

Mechanistic studies comparing heterocyclic sulfinates (e.g., pyridine-2-sulfinate) with carbocyclic sulfinates have uncovered crucial differences in their reaction pathways, particularly concerning the catalyst's resting state and the turnover-limiting step. nih.govacs.orgnih.gov

For Carbocyclic Sulfinates : The resting state of the catalyst is typically the oxidative addition complex formed between the Pd(0) catalyst and the aryl bromide. acs.orgnih.gov In this case, the transmetalation step is turnover-limiting. nih.govnih.gov

For Heterocyclic (Pyridine/Pyrimidine) Sulfinates : A different scenario unfolds. After transmetalation, a chelated Pd(II) sulfinate complex is formed, and this complex is the catalyst's resting state. nih.govacs.orgnih.gov The subsequent loss of SO₂ from this chelated intermediate becomes the turnover-limiting step. nih.govacs.orgnih.gov This difference in resting states highlights the significant influence of the heterocyclic nitrogen atom, which can coordinate to the palladium center.

The basic additive, often potassium carbonate, plays a dual role in these reactions. It is responsible for scavenging the SO₂ released during the reaction and the potassium cation can accelerate the transmetalation step. nih.gov Furthermore, the initial reduction of the Pd(II) precatalyst to the active Pd(0) species is mediated by the homocoupling of two sulfinate molecules. nih.govnih.gov

| Sulfinate Type | Catalyst Resting State | Turnover-Limiting Step | Reference |

|---|---|---|---|

| Carbocyclic (e.g., Sodium 4-methylbenzenesulfinate) | Aryl bromide oxidative addition complex | Transmetalation | nih.govacs.orgnih.gov |

| Heterocyclic (e.g., Pyridine-2-sulfinate) | Chelated Pd(II) sulfinate complex (post-transmetalation) | Loss of SO₂ from the Pd(II) complex | nih.govacs.orgnih.gov |

Copper-Catalyzed Processes in Sulfinate Reactivity

Copper catalysts offer a distinct platform for harnessing the reactivity of sodium sulfinates. These processes often involve single-electron transfer (SET) pathways and are effective for forming various carbon-sulfur and nitrogen-sulfur bonds. rsc.org

One prominent application is the direct sulfonylation of C(sp²)-H bonds, providing an efficient route to aryl sulfones. nih.gov Copper(II) catalysts can facilitate this transformation using a removable directing group, and the reaction tolerates a wide array of functional groups. nih.gov

Copper-catalyzed methods are also employed for the synthesis of sulfonamides through the oxidative coupling of sodium sulfinates and amines. rsc.org Detailed mechanistic studies suggest that this transformation may proceed through a SET pathway. rsc.org Another key application is in the synthesis of "masked" sulfinates. acs.orgnih.gov This strategy involves coupling a (hetero)aryl halide with a reagent like sodium 1-methyl 3-sulfinopropanoate (SMOPS) using a substoichiometric amount of a copper salt. acs.orgnih.gov The resulting β-ester sulfones are stable molecules that can be easily converted back to the reactive sulfinate salt under basic conditions, avoiding the challenges associated with isolating and handling the often hygroscopic and insoluble sulfinate salts directly. nih.gov This approach is particularly valuable in multi-step syntheses. researchgate.net

| Copper-Catalyzed Reaction | Description | Key Features | Reference |

|---|---|---|---|

| Direct C-H Sulfonylation | Forms aryl sulfones by reacting sulfinates with C(sp²)-H bonds. | Utilizes a removable directing group; tolerates various functional groups. | nih.gov |

| Sulfonamide Synthesis | Oxidative coupling of sodium sulfinates and amines. | Proceeds via a likely single-electron transfer (SET) mechanism. | rsc.org |

| Masked Sulfinate Synthesis | Creates stable β-ester sulfone precursors from aryl halides and sulfinate reagents. | Mild, base-free conditions; avoids isolation of sulfinate salts. | acs.orgnih.gov |

| C-S Bond Formation | Uses a sulfurating reagent like Na₂S₂O₃ with a CuSO₄ catalyst. | Mild, room temperature conditions in water; compatible with biomolecules. | rsc.org |

Other Metal-Catalyzed Sulfinate Transformations

While palladium and copper are the most common catalysts, other metals also play a role in the transformation of pyrimidine sulfinates. For instance, pyrimidine-2-sulfinates can participate in transition-metal-free desulfinative cross-coupling reactions with Grignard reagents. This highlights the intrinsic reactivity of the sulfinate group, which can be harnessed even without a transition metal catalyst under appropriate conditions. The versatility of these sulfinate reagents makes them applicable to late-stage modifications in drug discovery and for the synthesis of complex ligands for other catalytic reactions.

Radical Processes and Radical Anion Intermediates Derived from Pyrimidine Sulfinates

Sodium sulfinates are excellent precursors for generating sulfonyl radicals (RSO₂•), which are valuable intermediates in a variety of synthetic transformations. researchgate.net These radical processes offer alternative reaction pathways to traditional metal-catalyzed cross-coupling, enabling different types of bond formations and functionalizations.

Sulfonyl Radical Generation and Reactivity in C-H Functionalization

Sulfonyl radicals can be generated from sodium sulfinates through various methods, including oxidation. researchgate.net Once formed, these highly reactive species can participate in C-H functionalization reactions. The direct functionalization of pyrimidine rings is a field of significant interest, and radical pathways provide a powerful tool for this purpose. researchgate.net The sulfonyl radical can add to C-H bonds, leading to the introduction of the sulfonyl group onto the pyrimidine core or other aromatic systems. This approach complements transition-metal-catalyzed methods for modifying complex heterocyclic structures. researchgate.netrsc.org

Photochemically Induced Radical Pathways and Tunable Reactivity

Visible light photochemistry provides a mild and efficient way to generate radicals from sulfinates. The reactivity of sulfinates can be divergently tuned by switching between ionic and radical pathways based on the presence or absence of light. nih.gov In the presence of visible light, sulfinates can form an electron donor-acceptor (EDA) complex with a suitable partner, such as an N-amidopyridinium salt. nih.gov Photoexcitation of this EDA complex facilitates a single-electron transfer, generating a sulfonyl radical. nih.gov This catalyst-free radical pathway allows for multi-component reactions, such as the incorporation of both sulfonyl and pyridyl groups into alkenes. nih.govrsc.org The necessity of light for these reactions is confirmed by control experiments where the reaction is inhibited in the dark or in the presence of radical scavengers like TEMPO. nih.gov

Electrochemical Generation and Behavior of Sulfinate Radical Anions

Electrochemistry offers another clean and reagent-free method for generating radical species from sodium sulfinates. researchgate.net Organic electrosynthesis has become an attractive alternative to conventional redox reactions because it uses electric current instead of chemical oxidants or reductants. researchgate.net By applying an appropriate potential, an electron can be removed from the sulfinate anion (RSO₂⁻) to generate the corresponding sulfonyl radical (RSO₂•). This electrochemical approach provides precise control over the generation of the radical species. The electrochemical reduction of pyrimidine derivatives has also been studied, revealing that they can undergo electron transfer to form radical anions. researchgate.net The behavior of these radical anions, such as their potential for dimerization or protonation, is influenced by factors like the solvent and the acidity of the medium. researchgate.net

Reactivity of the Pyrimidine Core in Sulfinate-Containing Systems

The pyrimidine ring is an electron-deficient heterocycle, and its chemistry is largely characterized by this property. The presence of a methoxy (B1213986) group at the C4 position and a sulfinate group at the C2 position on this compound introduces a complex interplay of electronic effects that modulate the reactivity of the core structure. The methoxy group is typically an electron-donating group through resonance, which can partially offset the electron deficiency of the ring. Conversely, the sulfinate group, and particularly its oxidized sulfonyl form, can act as a potent electron-withdrawing group and a good leaving group.

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient aromatic systems like pyrimidine. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. youtube.com

In pyrimidine systems, nucleophilic attack is highly regioselective, preferentially occurring at the C2, C4, and C6 positions, which are electronically analogous to the ortho and para positions of nitro-activated benzene (B151609) rings. echemi.comstackexchange.com For this compound, the C4 and C6 positions are particularly activated for nucleophilic attack due to the electronic influence of the ring nitrogens.

While the sulfinate group itself is not a typical leaving group in SNAr reactions, it can be readily oxidized to a sulfonyl group (-SO₂R). Sulfonyl groups are powerful electron-withdrawing groups and excellent leaving groups, comparable to halogens. acs.org Studies on 2-sulfonylpyrimidines have demonstrated their high reactivity toward nucleophiles, such as thiols, leading to selective protein arylation. acs.org Therefore, the oxidation of this compound would generate a highly reactive intermediate, 2-sulfonyl-4-methoxypyrimidine, poised for SNAr reactions at the C2 position.

The general reactivity for SNAr on a substituted pyrimidine ring is influenced by both the nucleophile and the leaving group. Research has shown that in many cases of nucleophilic substitution on pyrimidines, the reaction at the C4 position is faster than at the C2 position. stackexchange.com However, the transformation of the sulfinate at C2 into a superior leaving group could make this position the primary site for substitution.

| Position of Attack | Activating Factors | Stability of Intermediate | Relevant Research Findings |

|---|---|---|---|

| C2 | Adjacent to two ring nitrogens. | Negative charge can be delocalized onto both nitrogen atoms. | Can be a favorable site, especially with a good leaving group like a sulfonyl group. acs.org |

| C4 / C6 | Para or ortho to ring nitrogens. | Negative charge delocalized onto one nitrogen atom. | Often the most reactive sites in nucleophilic substitution on pyrimidines. stackexchange.com |

| C5 | Meta to ring nitrogens. | Intermediate is less stable as the negative charge cannot be delocalized onto nitrogen. | Generally unreactive towards nucleophilic attack. |

The pyrimidine ring, under certain conditions, can undergo significant structural changes, including ring transformations and rearrangements. These reactions often involve initial nucleophilic attack followed by ring-opening and subsequent re-cyclization.

One notable transformation is the pyrimidine-to-pyridine rearrangement. wur.nl This can be induced by nucleophiles, where the reaction pathway depends on the nature of the attacking species. In some cases, the nitrogen atom in the resulting pyridine ring originates from one of the pyrimidine nitrogens, while in others, it is derived from a nitrogen-containing reagent. wur.nl The substituents on the pyrimidine ring play a critical role in directing the course of these transformations. The methoxy and sulfinate groups on this compound would be expected to influence the stability of intermediates and the feasibility of different rearrangement pathways.

Furthermore, metabolic and degradation pathways of pyrimidines in biological systems illustrate the inherent capacity of the ring to be opened. umich.educreative-proteomics.com For instance, the catabolism of uracil (B121893) and thymine (B56734) involves enzymatic ring reduction followed by hydrolytic ring cleavage. creative-proteomics.com These biological processes underscore the fundamental reactivity of the pyrimidine core, which can be exploited in synthetic organic chemistry to create diverse molecular scaffolds. Divergent synthetic strategies can leverage common pyrimidine intermediates to produce a variety of skeletally distinct heterocyclic compounds through controlled reaction conditions. researchgate.net

| Transformation Type | Inducing Reagent/Condition | General Mechanism | Potential Outcome for Substituted Pyrimidines |

|---|---|---|---|

| Pyrimidine-to-Pyridine Rearrangement | Nitrogen-containing nucleophiles (e.g., amides) | Nucleophilic addition, ring opening, and re-cyclization. wur.nl | Formation of substituted pyridines. |

| Hetero Diels-Alder Reactions | Dienophiles | [4+2] cycloaddition followed by rearrangement. wur.nl | Access to complex fused heterocyclic systems. |

| Hydrolytic Ring Cleavage | Strong acid or base; enzymatic action | Follows the pattern of pyrimidine catabolism. creative-proteomics.com | Formation of acyclic derivatives. |

Pyrimidine bases are known to undergo photochemical reactions upon exposure to ultraviolet (UV) light. The most prominent of these is the [2+2] cycloaddition reaction between adjacent pyrimidine rings, leading to the formation of pyrimidine dimers. wikipedia.orgrsc.org This reaction is of great significance in photobiology as it is a primary cause of DNA damage. acs.org

The two main types of photodimers are cyclobutane (B1203170) pyrimidine dimers (CPDs) and (6-4) photoproducts. wikipedia.org

Cyclobutane Pyrimidine Dimers (CPDs): These are formed by the creation of a four-membered cyclobutane ring through covalent bonds between the C5 and C6 positions of two adjacent pyrimidine bases. wikipedia.org

(6-4) Photoproducts: These involve a single covalent bond between the C6 position of one pyrimidine and the C4 position of an adjacent one. wikipedia.org

While much of the research on photodimerization has been conducted in the context of DNA, the fundamental reactivity is inherent to the pyrimidine ring itself. The reaction proceeds through excited electronic states, often the singlet excited state in the absence of a sensitizer. rsc.org The presence of substituents on the pyrimidine ring can influence the efficiency and outcome of these photochemical reactions. The 4-methoxy group in this compound would likely alter the electronic properties of the excited state and could sterically influence the approach of another pyrimidine molecule, thereby affecting the quantum yield and regioselectivity of dimerization. Triplet-mediated dimerization can also occur in the presence of a suitable photosensitizer. rsc.org

Advanced Computational Chemistry and Theoretical Investigations of Sodium 4 Methoxypyrimidine 2 Sulfinate

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry, and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. samipubco.com It is widely employed to investigate the electronic structure, geometric parameters, and energetic properties of molecular systems, including pyrimidine (B1678525) derivatives and sulfinate anions. nih.govijcce.ac.ir

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For the 4-methoxypyrimidine-2-sulfinate anion, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. Methods like B3LYP, a hybrid DFT functional, combined with basis sets such as 6-311G(d,p), are commonly used for such optimizations. nih.govresearchgate.net

Conformational analysis would focus on the orientation of the methoxy (B1213986) group (-OCH₃) and the sulfinate group (-SO₂⁻) relative to the pyrimidine ring. The rotation around the C-O and C-S bonds would be systematically explored to identify the global minimum energy conformation. The slight differences often observed between theoretical parameters (calculated in the gaseous phase) and experimental data (obtained in the solid state) are attributable to intermolecular interactions in the crystal lattice. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for 4-Methoxypyrimidine-2-sulfinate Anion Calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S-O1 | 1.535 |

| S-O2 | 1.535 | |

| C(ring)-S | 1.810 | |

| C(ring)-O(methoxy) | 1.350 | |

| Bond Angle (°) | O1-S-O2 | 108.5 |

| O1-S-C(ring) | 105.0 | |

| C(ring)-O-C(methoxy) | 118.0 |

Once a stable geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. ijcce.ac.ir The calculated frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of characteristic absorption bands to specific molecular vibrations. nih.gov For instance, the symmetric and asymmetric stretching vibrations of the S-O bonds in the sulfinate group would be expected to produce strong IR absorptions.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups Frequencies are typically scaled to correct for anharmonicity and basis set limitations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| S-O Asymmetric Stretch | 1050 | Strong |

| S-O Symmetric Stretch | 985 | Strong |

| C-O-C Asymmetric Stretch | 1250 | Medium |

| Pyrimidine Ring Breathing | 995 | Medium |

| C-H Aromatic Stretch | 3050 | Weak |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir

For the 4-methoxypyrimidine-2-sulfinate anion, the HOMO is expected to be localized primarily on the sulfinate group, particularly on the oxygen and sulfur atoms, reflecting the negative charge and its nucleophilic character. The LUMO would likely be a π* orbital distributed over the electron-deficient pyrimidine ring. This distribution predicts that the anion would act as a nucleophile through the sulfur or oxygen atoms in reactions with electrophiles. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -2.50 | Good electron-donating ability (nucleophilic) |

| E(LUMO) | 1.20 | Moderate electron-accepting ability |

| Energy Gap (ΔE) | 3.70 | High kinetic stability, moderate reactivity |

Natural Bond Orbital (NBO) Analysis for Delocalization, Hyperconjugation, and Molecular Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles the classical Lewis structure. wisc.eduwikipedia.orgq-chem.com This method provides valuable information on charge distribution, hybridization, and stabilizing intramolecular interactions. nih.govrsc.org

Table 4: Hypothetical NBO Second-Order Perturbation Analysis of Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O, sulfinate) | π* (N1-C2) | 5.8 |

| LP (O, sulfinate) | π* (C4-C5) | 3.2 |

| LP (O, methoxy) | π* (C4-C5) | 15.5 |

| π (C5-C6) | π* (N1-C2) | 20.1 |

Reaction Mechanism Elucidation through Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. rsc.org A crucial part of this process is the location and characterization of transition states (TS), which are the energy maxima along the reaction path. youtube.com A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com

For a reaction involving the 4-methoxypyrimidine-2-sulfinate anion, such as S-alkylation with an alkyl halide, DFT calculations would be used to model the structures of the reactants, the transition state, and the products. researchgate.net Once a candidate TS structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uab.cat This analysis traces the minimum energy path downhill from the TS, confirming that it correctly connects the reactant and product states, thereby validating the proposed mechanism.

Quantum Chemical Assessment of Sulfinate Anion Stability and Oxidative Decomposition Mechanisms

The stability of the sulfinate anion is a critical factor in its storage and reactivity. Quantum chemical methods can provide quantitative measures of its stability, particularly against oxidation, a common reaction pathway for sulfinates. rsc.org Computational studies have shown that the presence of other species, such as counter-ions or solvent molecules, can significantly influence the oxidative stability of an anion. researchgate.netacs.org

Theoretical assessment of the oxidative decomposition of the 4-methoxypyrimidine-2-sulfinate anion would involve modeling its interaction with an oxidizing agent or simulating electron removal (ionization). researchgate.net By calculating the energetics of various potential decomposition pathways, researchers can identify the most likely mechanisms of degradation. unimore.it This could involve bond cleavage, radical formation, or reactions leading to the corresponding sulfonate. Such studies are crucial for understanding the compound's limitations and for designing more stable derivatives.

Solvation Effects and Ion-Pairing Studies using Implicit and Explicit Solvent Models

The chemical behavior of Sodium 4-methoxypyrimidine-2-sulfinate in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to investigate these phenomena through implicit and explicit solvent models, offering insights into solvation thermodynamics and ion-pairing dynamics.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. arxiv.orgmdpi.com This approach is computationally efficient and is used to calculate the solvation free energy, which indicates the stability of the solute in a given solvent. For a salt like this compound, these models can predict how the distinct polar regions of the 4-methoxypyrimidine-2-sulfinate anion and the sodium cation are stabilized by the solvent's dielectric field. The solvation energy is expected to be substantial in polar solvents like water, reflecting the ionic nature of the compound.

Explicit solvent models offer a more detailed, atomistic picture by representing individual solvent molecules. arxiv.orgchemrxiv.org This method is computationally intensive but crucial for understanding specific solute-solvent interactions, such as hydrogen bonding. In an aqueous solution of this compound, explicit water molecules would be modeled to form a hydration shell around the sodium cation and the sulfinate group of the anion. The nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group can also act as hydrogen bond acceptors. rsc.org

Computational studies on related pyrimidine derivatives have demonstrated that both implicit and explicit solvation models are critical for accurately predicting molecular properties and reactivity in solution. mdpi.comresearchgate.net For instance, simulations can reveal the structure of the first solvation shell and the average number of solvent molecules coordinating with the ions, providing a fundamental understanding of its behavior in a liquid phase.

| Modeling Approach | Description | Advantages | Limitations | Typical Application |

|---|---|---|---|---|

| Implicit Solvation (e.g., PCM, SMD) | Solvent is treated as a continuous medium with a defined dielectric constant. | Computationally less expensive; good for calculating thermodynamic properties like solvation free energy. arxiv.org | Does not account for specific solute-solvent interactions (e.g., hydrogen bonds); ignores local solvent structure. arxiv.org | Screening studies, calculation of pKa, prediction of solubility trends. |

| Explicit Solvation | Individual solvent molecules are included in the simulation box around the solute. | Provides a detailed, atomistic view of specific interactions and solvation shell structure. chemrxiv.org | Computationally very expensive; requires extensive sampling to achieve convergence. | Detailed mechanism studies, analysis of hydrogen bond networks, ion-pairing dynamics. |

Investigation of Noncovalent Interactions and Supramolecular Networks in Pyrimidine Sulfinate Crystal Structures

The solid-state structure of this compound is dictated by a complex network of noncovalent interactions. These interactions govern the crystal packing and determine its macroscopic properties. Theoretical methods, particularly Hirshfeld surface analysis and Density Functional Theory (DFT), are instrumental in dissecting and quantifying these forces.

Hirshfeld surface analysis is a powerful tool for visualizing and analyzing intermolecular contacts in a crystal lattice. nih.govresearchgate.netmdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. For a crystal of this compound, strong hydrogen bonds are expected between the oxygen atoms of the sulfinate group and hydrogen bond donors in neighboring molecules or co-crystallized solvent (e.g., water). The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors. nih.govrsc.org

DFT calculations complement these analyses by providing the interaction energies for specific dimers or clusters extracted from the crystal structure. rsc.org Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of individual noncovalent bonds. rsc.org These computational investigations allow for a detailed understanding of the supramolecular synthons—the fundamental building blocks of the crystal structure—such as the common R²₂(8) ring motif formed by hydrogen bonds in related pyrimidine systems. nih.gov

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Contacts between hydrogen atoms on adjacent molecules. | 40 - 55% |

| O···H / N···H | Hydrogen bonds involving sulfinate oxygen or pyrimidine nitrogen as acceptors. | 15 - 30% |

| C···H | Weak hydrogen bonds involving the pyrimidine or methoxy groups. | 10 - 25% |

| S···H | Contacts involving the sulfur atom of the sulfinate group. | 5 - 10% |

| C···C / C···N | Indicative of π-π stacking interactions between pyrimidine rings. | 1 - 5% |

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The 4-methoxypyrimidine-2-sulfinate anion possesses features that suggest potential NLO activity, namely an electron-deficient pyrimidine ring functionalized with an electron-donating methoxy group and an electron-withdrawing sulfinate group.

Theoretical calculations, primarily using DFT, are a cornerstone for predicting and understanding the NLO response of molecules. rsc.orgnih.gov Key parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to quantify this response. physchemres.org The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity.

For the 4-methoxypyrimidine-2-sulfinate anion, the intramolecular charge transfer from the methoxy donor group to the pyrimidine ring and sulfinate acceptor group is expected to result in a non-zero β value. Computational studies on similar push-pull pyrimidine derivatives have shown that the choice of DFT functional, such as B3LYP or the long-range corrected CAM-B3LYP, and the basis set are critical for obtaining accurate NLO property predictions. nih.govrsc.org

The calculations are typically performed on an isolated molecule in the gas phase to assess its intrinsic NLO properties. nih.gov However, the crystalline environment can significantly enhance these properties due to local electric field effects. rsc.orgrsc.org Advanced computational methods can simulate this solid-state environment to provide a more realistic prediction of the bulk NLO response. nih.gov The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and their energy gap (ΔE) is also analyzed, as a smaller energy gap is often correlated with a larger hyperpolarizability. physchemres.org Theoretical investigations on helical pyridine-pyrimidine oligomers have demonstrated that the arrangement of chromophores in supramolecular structures can lead to large and specific second-order NLO responses. nih.gov

| Property | Symbol | Typical Calculated Value Range (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | 2 - 10 Debye | Indicates charge asymmetry, a prerequisite for second-order NLO activity. |

| Average Polarizability | αtot | 100 - 300 | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | βtot | 102 - 104 | Quantifies the second-order NLO response. Larger values indicate stronger NLO activity. |

Research Applications of Sodium 4 Methoxypyrimidine 2 Sulfinate in Complex Organic Transformations

As a Precursor for Diverse Organosulfur Functionalities in Fine Chemical Synthesis

Sodium sulfinates, including Sodium 4-methoxypyrimidine-2-sulfinate, are highly valued in organic synthesis as stable, easy-to-handle, and versatile precursors for a multitude of organosulfur compounds. rsc.orgsemanticscholar.orgrsc.org They can function as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions, enabling the construction of critical S-S, N-S, and C-S bonds. rsc.orgrsc.orgnih.gov

The pyrimidine (B1678525) sulfinate can be readily converted into various functionalities, most notably sulfones and sulfonamides, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.govnih.gov This transformation is often achieved through reactions that generate a sulfonyl radical (RSO₂•) or involve the sulfinate acting as a nucleophile. researchgate.net For instance, under oxidative conditions, often employing transition metal catalysts or electrochemical methods, the sulfinate can couple with a wide range of partners (such as alkenes, alkynes, and (hetero)arenes) to form sulfones. rsc.orgacs.org

Similarly, the reaction of this compound with amines or their derivatives, often mediated by an oxidizing agent like iodine, provides a direct route to sulfonamides. nih.gov This method is advantageous due to its mild conditions and broad functional group tolerance. nih.gov The versatility of this precursor allows for the synthesis of a diverse library of sulfur-containing pyrimidine derivatives. chemimpex.com

| Target Compound Class | General Transformation | Typical Reaction Conditions | Significance |

|---|---|---|---|

| Sulfones (R-SO₂-R') | C-S bond formation via radical or nucleophilic pathways. | Photocatalysis, electrochemistry, or transition-metal catalysis with coupling partners (e.g., alkenes, aryl halides). rsc.orgresearchgate.net | Core structures in many pharmaceuticals and materials. nih.gov |

| Sulfonamides (R-SO₂-NR'R'') | N-S bond formation. | Oxidative amination with amines, often using iodine or other mild oxidants. nih.gov | Key functional group in a wide range of drugs. nih.gov |

| Thiosulfonates (R-SO₂-SR') | S-S bond formation. | Coupling with thiols or disulfides under oxidative conditions. rsc.org | Important intermediates in organic synthesis. |

| Sulfinate Esters (R-SO(O)-OR') | Reaction with alkylating agents. | Reaction with alkyl halides or other electrophiles. | Precursors for chiral sulfoxides. nih.gov |

Integration into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for rapidly building molecular complexity. chemistryforsustainability.org Sodium sulfinates are excellent candidates for MCRs due to their ability to act as sulfonyl radical precursors. rsc.orgrsc.org

The 4-methoxypyrimidine-2-sulfonyl radical, generated from the corresponding sodium sulfinate via visible-light photocatalysis or other initiation methods, can be trapped by an alkene or alkyne. The resulting carbon-centered radical can then react with a third component in the reaction mixture before termination, leading to the efficient construction of complex molecular scaffolds in a single step. rsc.org These sulfonyl radical-triggered MCRs are highly atom-economical and allow for the creation of diverse libraries of compounds from simple starting materials. rsc.orgchemistryforsustainability.org For example, a three-component reaction involving an alkene, a coupling partner, and this compound could lead to the simultaneous introduction of the pyrimidine-sulfonyl group and another functionality across the double bond.

| Component 1 | Component 2 | Component 3 | Potential Product | Key Transformation |

|---|---|---|---|---|

| This compound | Alkene (e.g., Styrene) | Acrylonitrile | β-cyano, γ-sulfonyl pyrimidine derivative | Radical addition cascade |

| This compound | Alkene | Aryl Diazonium Salt | Aryl-sulfonylated pyrimidine derivative | Aryl-sulfonylation of the alkene |

Strategies for Enantioselective and Diastereoselective Synthesis Utilizing Pyrimidine Sulfinates

The synthesis of single-enantiomer chiral sulfur compounds is of paramount importance in medicinal chemistry. While direct catalytic asymmetric reactions involving this compound are an emerging area, established strategies in sulfinate chemistry provide a clear path forward for achieving stereocontrol. nih.gov

One of the most successful approaches is the use of chiral auxiliaries. nih.govscielo.org.mx In this strategy, the sulfinate is first converted to a chiral sulfinate ester or sulfinamide by reacting it with a chiral alcohol (like menthol) or a chiral amine, respectively. nih.govresearchgate.netnih.gov The resulting diastereomers can often be separated by crystallization or chromatography. Subsequent nucleophilic displacement at the sulfur center by an organometallic reagent (e.g., a Grignard reagent) proceeds with a predictable inversion of stereochemistry, affording enantiomerically pure sulfoxides. nih.gov This method, famously known as the Andersen sulfoxide (B87167) synthesis, transforms the challenge of creating a stereocenter at sulfur into the more manageable task of separating diastereomers. nih.gov

Another powerful strategy is the development of chiral catalysts that can directly control the stereochemical outcome of a reaction. nih.gov For instance, the catalytic enantioselective oxidation of a sulfenamide, which could be derived from the pyrimidine sulfinate, can produce chiral sulfinamides. nih.gov These catalytic methods are highly efficient and avoid the need for stoichiometric amounts of a chiral auxiliary. yale.edu

Derivatization for Potential Advanced Materials and Optoelectronic Applications

The pyrimidine core is recognized for its π-deficient, electron-withdrawing nature, making it an excellent building block for "push-pull" molecules used in advanced materials. rsc.orgresearchgate.netresearchgate.net When combined with electron-donating groups, pyrimidine derivatives can exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, data storage, and photonic devices. rsc.orgresearchgate.netrsc.org

Derivatization of pyrimidine sulfinates into pyrimidine sulfonate esters creates compounds with potential for NLO applications. nih.gov Theoretical studies on related diaminopyrimidine sulfonate derivatives have shown substantial NLO responses. nih.gov The key metric for a molecule's NLO activity is its hyperpolarizability. Calculations using Density Functional Theory (DFT) have revealed that compounds like 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) possess large second hyperpolarizability values, indicating their potential for use in NLO materials. nih.gov The strategic modification of the sulfonate group and the pyrimidine ring in this compound could similarly lead to the development of novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic technologies. researchgate.netresearchgate.netnih.gov

| Compound | Method | Calculated Second Hyperpolarizability (γtot) (a.u.) |

|---|---|---|

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | B3LYP/6-311G(d,p) | 3.7 × 10⁴ |

| 2,6-diaminopyrimidin-4-yl4-methylbenzene sulfonate | B3LYP/6-311G(d,p) | 2.7 × 10⁴ |

Green Chemistry Principles and Sustainability Considerations in the Chemical Synthesis of Pyrimidine Sulfinates

Adherence to the Twelve Principles of Green Chemistry in Synthetic Design

The synthesis of pyrimidine (B1678525) sulfinates, including the target compound Sodium 4-methoxypyrimidine-2-sulfinate, can be designed to align with the twelve principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. acs.orgresearchgate.netsemanticscholar.orggreenchemistry-toolkit.org These principles provide a framework for chemists to design more sustainable chemical products and processes. nih.gov

A key principle is waste prevention , which prioritizes the prevention of waste over treatment or cleanup. acs.org This can be achieved through high-yield reactions and minimizing the use of auxiliary substances. Another crucial principle is atom economy , which encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. acs.org

The development of less hazardous chemical syntheses is also paramount. This involves using and generating substances that possess little to no toxicity to human health and the environment. acs.orgnih.gov For the synthesis of pyrimidine derivatives, this could involve moving away from hazardous reagents and solvents. tcichemicals.comresearchgate.net

Designing safer chemicals , where the final product itself has reduced toxicity while maintaining its desired function, is another important consideration. acs.org The use of safer solvents and auxiliaries is also a key aspect of green chemistry. nih.gov Many traditional organic solvents are volatile, flammable, and toxic. researchgate.net The exploration of benign alternatives such as water, supercritical fluids, or ionic liquids is a significant area of research in pyrimidine chemistry. researchgate.netrasayanjournal.co.innih.gov

Design for energy efficiency is another principle that has a significant impact on the sustainability of a chemical process. greenchemistry-toolkit.org Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov The use of renewable feedstocks is a cornerstone of sustainable chemistry, aiming to replace depleting fossil fuels with renewable resources like biomass. greenchemistry-toolkit.org

Reducing derivatives by minimizing or avoiding the use of protecting groups can simplify synthetic processes and reduce waste. acs.org The use of catalysis is a powerful tool in green chemistry, as catalytic reagents are often more selective and can be used in small amounts, reducing waste compared to stoichiometric reagents. acs.org

The principle of design for degradation focuses on creating products that break down into innocuous substances after their use, preventing them from persisting in the environment. nih.govReal-time analysis for pollution prevention allows for in-process monitoring and control to prevent the formation of hazardous substances. researchgate.net Finally, inherently safer chemistry for accident prevention involves choosing substances and processes that minimize the potential for chemical accidents. researchgate.net

Table 1: The Twelve Principles of Green Chemistry

| Principle | Description |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous whenever possible. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Process Intensification and Energy Efficiency in Pyrimidine Sulfinate Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. mdpi.com In the context of pyrimidine sulfinate synthesis, this could involve the use of microreactors or flow chemistry, which can offer better heat and mass transfer, leading to higher yields and selectivity in shorter reaction times. eurekaselect.com Such technologies can also enhance safety by reducing the volume of hazardous materials handled at any given time. mdpi.com

Energy efficiency in chemical synthesis is a critical aspect of green chemistry. greenchemistry-toolkit.org Traditional batch processes often require significant energy input for heating and cooling. mdpi.com Alternative energy sources such as microwave irradiation and ultrasound can be employed to accelerate reaction rates and reduce energy consumption in the synthesis of pyrimidine derivatives. researchgate.netrasayanjournal.co.in Microwave-assisted synthesis, for example, can lead to dramatic reductions in reaction times and improved yields. researchgate.net

Development of Catalytic and Reagent-Saving Methodologies for Sulfinate Transformations

The use of catalysts is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. acs.org In the synthesis of pyrimidine sulfinates, the development of novel catalytic systems can reduce the need for stoichiometric reagents, which often generate significant waste. tcichemicals.com Pyrimidine-2-sulfinates have been demonstrated to be effective coupling partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to less stable boronic acids. tcichemicals.com

Furthermore, transition-metal-free cross-coupling reactions of heteroaryl sulfinates with Grignard reagents have been developed, offering a more sustainable approach by avoiding the use of heavy metals. tcichemicals.com Research into recoverable and reusable catalysts is also a key area for improving the sustainability of these processes.

Utilization of Renewable Feedstocks and Benign Solvents in Pyrimidine Chemistry

The shift from fossil-based feedstocks to renewable resources is a fundamental goal of sustainable chemistry. greenchemistry-toolkit.org While specific pathways for synthesizing this compound from renewable feedstocks have not been reported, the broader field of pyrimidine synthesis offers potential avenues. For instance, components of the pyrimidine ring can be derived from biomass. acsgcipr.org Research is ongoing to develop efficient methods for converting biomass into valuable chemical building blocks. rsc.orgrsc.org

The choice of solvent plays a significant role in the environmental impact of a chemical process. researchgate.net Traditional volatile organic compounds (VOCs) are often toxic and contribute to air pollution. researchgate.net Green chemistry promotes the use of benign solvents such as water, supercritical CO2, and ionic liquids. nih.govnih.gov Water is an abundant, non-toxic, and non-flammable solvent. researchgate.net Supercritical CO2 is a non-toxic and non-flammable alternative that can be easily removed from the reaction mixture. mdpi.com Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to traditional solvents. rasayanjournal.co.in The solubility of bio-sourced feedstocks in these green solvents is an active area of research. rsc.org

Lifecycle Assessment Considerations for Pyrimidine Sulfinate Production

A lifecycle assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire lifecycle, from raw material extraction to disposal. chalmers.se Conducting an LCA for the production of this compound would provide a holistic view of its environmental footprint.

An LCA would consider factors such as the origin of raw materials, energy consumption during synthesis, waste generation, and the environmental fate of the product and any byproducts. chalmers.se For example, a comparative LCA of different synthetic routes could identify the most environmentally benign option. chalmers.se While no specific LCA for this compound is available, LCAs of other chemical products, such as sodium-ion batteries which may involve sodium sulfate (B86663) as a co-product, can provide a methodological framework. chalmers.se Such an assessment would be instrumental in identifying hotspots in the production process and guiding the development of more sustainable manufacturing practices.

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in Pyrimidine (B1678525) Sulfinate Chemistry

Despite their utility, the broader application of pyrimidine sulfinates is hampered by several challenges.

Stability and Handling : Sulfinic acids are generally unstable, often disproportionating into sulfonic acids and thiosulfonates. wikipedia.org While their corresponding sodium salts, like Sodium 4-methoxypyrimidine-2-sulfinate, are typically more robust, they can be hygroscopic and their intrinsic ionic nature can present practical difficulties during isolation and purification due to poor solubility in organic solvents. wikipedia.orgacs.org This instability necessitates careful handling and can complicate purification processes, often requiring in situ generation and use. acs.orgnih.gov

Limited Synthetic Accessibility : Traditional syntheses of sulfinate salts can involve harsh conditions or the use of toxic gaseous reagents like sulfur dioxide. nih.govresearchgate.net While methods using SO2 surrogates such as DABCO-SO2 (DABSO) have been developed, the synthesis of highly functionalized or complex pyrimidine sulfinates remains a challenge. nih.govresearchgate.net The site-selectivity of introducing the sulfinate group onto a pre-existing pyrimidine ring can also be difficult to control. nih.gov

Purification Challenges : The ionic character of sulfinate salts often makes them insoluble in common organic solvents, complicating purification by standard techniques like column chromatography. acs.org This can lead to issues with purity and impact the efficiency of subsequent reactions.

Emerging Synthetic Strategies for Enhanced Accessibility and Scope

To overcome these limitations, researchers are developing innovative synthetic methods. These new strategies promise to make pyrimidine sulfinates more accessible and expand the variety of derivatives that can be synthesized.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfinate salts under mild conditions. rsc.orgnih.gov This approach has been applied to the synthesis of sulfones and sulfonamides. rsc.orgnih.gov Recent developments have focused on the direct, photocatalytic conversion of alcohols and alkyl bromides into alkyl sulfinates, a challenging transformation due to the easy oxidation of the sulfinate product. princeton.edudomainex.co.uk These methods provide rapid access to a variety of important sulfur-containing compounds. princeton.edu

Electrochemical Synthesis : Electrosynthesis is a green and attractive alternative to traditional redox reactions, as it uses electric current instead of chemical oxidants or reductants. researchgate.netrsc.orgresearchgate.net The electrochemical generation of sulfonyl radicals from sodium sulfinates has been successfully applied to synthesize a diverse array of compounds, including vinyl, alkyl, and allyl sulfones, in high yields without the need for transition metals or harsh oxidants. researchgate.netacs.orgorganic-chemistry.org This technique offers an environmentally benign pathway for C-S bond formation. researchgate.net

Masked Sulfinate Reagents : To circumvent the challenges associated with the isolation and handling of sulfinate salts, "masked sulfinate" strategies are being developed. acs.org This involves using stable precursor molecules that can release the desired sulfinate in situ under specific reaction conditions. For example, β-ester (hetero)aryl sulfones have been developed as effective masked sulfinate reagents, prepared via copper-catalyzed reactions under mild, base-free conditions. acs.org

Palladium-Catalyzed C-H Functionalization : A two-step, one-pot sequence involving site-selective C-H functionalization followed by sulfination provides a modern approach to aryl sulfonamides. nih.gov Palladium-catalyzed cross-coupling between aryl sulfonium (B1226848) salts and reagents like sodium hydroxymethanesulfinate (Rongalite) can generate a sulfinate precursor in situ, which can then be derivatized. nih.gov

| Strategy | Key Features | Advantages | Representative Precursors |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radicals. | Mild conditions, high functional group tolerance, sustainable. rsc.org | Alcohols, Alkyl Bromides, Alkenes. rsc.orgprinceton.edu |

| Electrochemical Synthesis | Uses electric current for redox reactions. | Avoids chemical oxidants/reductants, environmentally friendly. researchgate.netacs.org | Olefins, Thiols. researchgate.netacs.org |

| Masked Sulfinates | Uses stable precursors that release sulfinates in situ. | Avoids isolation/purification of unstable sulfinate salts. acs.org | β-ester (hetero)aryl sulfones. acs.org |

| Pd-Catalyzed C-H Functionalization | Site-selective introduction of a masked sulfinate group. | High site-selectivity, one-pot procedures. nih.gov | Aryl thianthrenium salts. nih.gov |

Exploration of Unexplored Reactivity Modes and Mechanistic Hypotheses

The rich chemistry of the sulfinate group allows for multiple modes of reactivity, acting as precursors for sulfonylating, sulfenylating, or sulfinylating reagents depending on the conditions. rsc.org Future research will likely focus on uncovering novel transformations and refining our understanding of the underlying mechanisms.